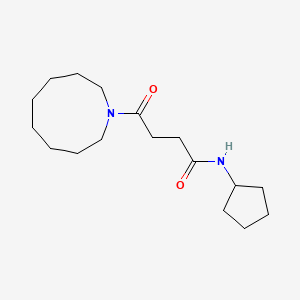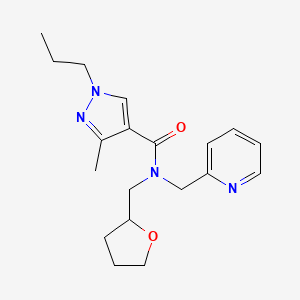![molecular formula C17H24N4O B5905435 N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of such compounds often involves intermediate derivatization methods (IDMs) . However, the specific synthesis process for this compound is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, an allyl group, a methoxy group, and a pyridine ring . However, the specific structural analysis for this compound is not available in the retrieved data.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved data. However, compounds containing a pyrazole ring are known to exhibit various biological activities and have been used in the development of new pesticides .
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the retrieved data. However, compounds containing a pyrazole ring are known to exhibit various biological activities .
Future Directions
The future directions for this compound could involve further research into its potential uses in pharmaceuticals and agrochemicals, given the known properties of pyrazole-containing compounds . However, the specific future directions for this compound are not available in the retrieved data.
properties
IUPAC Name |
2-methoxy-N-methyl-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-10-21-12-15(14(2)19-21)11-20(3)17(13-22-4)16-8-6-7-9-18-16/h5-9,12,17H,1,10-11,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGFYPBJJOWPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(COC)C2=CC=CC=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-fluorobenzyl)(2-methoxyethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B5905359.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]ethanamine](/img/structure/B5905363.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-oxobutanamide](/img/structure/B5905376.png)

![N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B5905408.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)

![{[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905417.png)
![N-ethyl-N'-(2-isopropylphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]succinamide](/img/structure/B5905428.png)

![N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide](/img/structure/B5905440.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B5905441.png)
![[1-({1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]piperidin-4-yl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5905448.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5905457.png)